Forskoline

Vue d'ensemble

Description

Colforsin, également connu sous le nom de forskoline, est un diterpénoïde labdane dérivé des racines de la plante Coleus forskohlii. C'est un puissant activateur du système adénylate cyclase, conduisant à la biosynthèse de l'adénosine monophosphate cyclique (AMPc). La colforsin présente diverses propriétés pharmacologiques, notamment des activités antihypertensives, inotropes positives, inhibitrices de l'agrégation plaquettaire et relaxantes des muscles lisses. Il abaisse également la pression intraoculaire et favorise la libération d'hormones de l'hypophyse .

Applications De Recherche Scientifique

Colforsin has a wide range of scientific research applications, including:

Chemistry: Colforsin is used as a tool to study the role of cyclic adenosine monophosphate in various chemical reactions and signal transduction pathways.

Biology: It is employed in biological research to investigate cellular processes involving cyclic adenosine monophosphate, such as cell communication and hormone regulation.

Medicine: Colforsin is used in the treatment of glaucoma, heart failure, and other cardiovascular conditions due to its ability to increase cyclic adenosine monophosphate levels and improve cardiac function.

Mécanisme D'action

Forskolin, a labdane diterpenoid, is a bioactive compound derived from the plant Coleus forskohlii . It has gained significant attention in the field of medical research due to its wide range of biological effects. This article will delve into the mechanism of action of Forskolin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Forskolin’s primary target is the enzyme adenylate cyclase . Adenylate cyclase plays a crucial role in the cellular response to hormones and other extracellular signals . It is also involved in cell communication in the hypothalamus/pituitary gland axis and the feedback control of hormones .

Mode of Action

Forskolin activates adenylate cyclase, which leads to an increase in intracellular levels of cyclic AMP (cAMP) . cAMP is a vital second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . By increasing cAMP levels, Forskolin can stimulate a cascade of biochemical reactions that enhance metabolic processes and energy production .

Biochemical Pathways

The activation of adenylate cyclase by Forskolin leads to the elevation of cAMP levels, which in turn activates various enzymes and pathways that regulate cellular processes . One of the most well-known effects of increased cAMP levels is the activation of protein kinase A (PKA) , an enzyme that plays a role in numerous cellular functions.

Pharmacokinetics

The roots contain the highest concentration of this metabolite, which is used for its extraction .

Result of Action

Forskolin’s action results in a wide range of molecular and cellular effects. It has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . Forskolin also displayed antiviral activity against several viruses, suggesting its potential role in antiviral therapies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Forskolin. For instance, the forskolin content in Coleus forskohlii can vary based on environmental conditions and cultivation practices . Moreover, seeds with low germinating rates fail to produce a homogenous population, bringing about changes in metabolite production .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La colforsin peut être synthétisée par une série de réactions chimiques à partir du précurseur 13R-manoyl oxide. La synthèse implique l'utilisation d'enzymes cytochrome P450 et d'acétyltransférases, qui catalysent une cascade de réactions convertissant le 13R-manoyl oxide en colforsin. Les étapes clés comprennent les réactions d'hydroxylation, d'époxydation et d'acétylation .

Méthodes de production industrielle

La production commerciale de colforsin repose principalement sur l'extraction de sa source naturelle, la plante Coleus forskohlii. Les racines de la plante sont récoltées et la colforsin est extraite à l'aide de solvants organiques tels que l'éthanol, le chloroforme et le diméthylsulfoxyde (DMSO). Le composé extrait est ensuite purifié par diverses techniques chromatographiques pour obtenir la colforsin sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La colforsin subit plusieurs types de réactions chimiques, notamment :

Oxydation : La colforsin peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la colforsin en différentes formes réduites.

Substitution : La colforsin peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, époxydés et acétylés de la colforsin. Ces dérivés présentent des propriétés pharmacologiques différentes et peuvent être utilisés dans diverses applications de recherche scientifique .

Applications de recherche scientifique

La colforsin a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La colforsin est utilisée comme outil pour étudier le rôle de l'adénosine monophosphate cyclique dans diverses réactions chimiques et voies de transduction du signal.

Biologie : Elle est utilisée dans la recherche biologique pour étudier les processus cellulaires impliquant l'adénosine monophosphate cyclique, tels que la communication cellulaire et la régulation hormonale.

Médecine : La colforsin est utilisée dans le traitement du glaucome, de l'insuffisance cardiaque et d'autres affections cardiovasculaires en raison de sa capacité à augmenter les niveaux d'adénosine monophosphate cyclique et à améliorer la fonction cardiaque.

Mécanisme d'action

La colforsin exerce ses effets en activant l'enzyme adénylate cyclase, ce qui augmente les niveaux intracellulaires d'adénosine monophosphate cyclique. L'adénosine monophosphate cyclique agit comme un second messager, activant les voies sensibles à l'adénosine monophosphate cyclique telles que la protéine kinase A et la protéine d'échange directement activée par l'adénosine monophosphate cyclique (EPAC1). Ces voies sont impliquées dans diverses réponses physiologiques, notamment la régulation hormonale, la communication cellulaire et le contrôle par rétroaction des niveaux hormonaux .

Comparaison Avec Des Composés Similaires

La colforsin est unique parmi les diterpénoïdes labdanes en raison de sa puissante activation de l'adénylate cyclase et de l'augmentation consécutive des niveaux d'adénosine monophosphate cyclique. Les composés similaires comprennent :

Colforsin daropate : Un dérivé de la colforsin avec une puissance accrue pour augmenter les niveaux d'adénosine monophosphate cyclique.

NKH477 : Un autre dérivé avec une utilité pharmaceutique potentielle contre la bronchoconstriction et l'insuffisance cardiaque.

La particularité de la colforsin réside dans sa capacité à activer directement l'adénylate cyclase sans médiation du bêta-adrénocepteur des catécholamines, ce qui en fait un outil précieux dans la recherche scientifique et le développement pharmaceutique .

Propriétés

IUPAC Name |

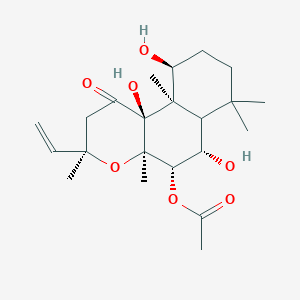

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.